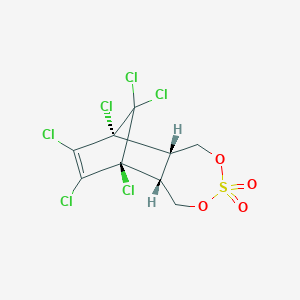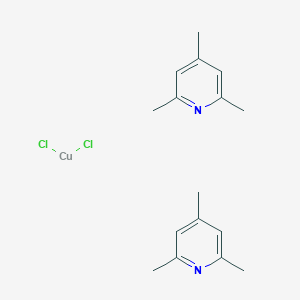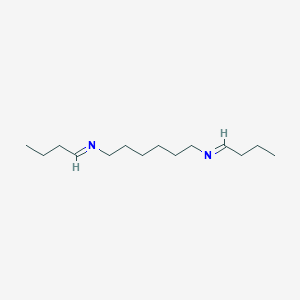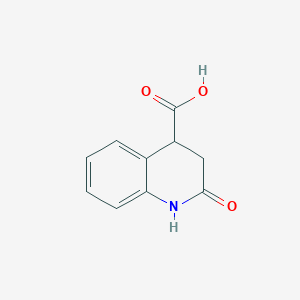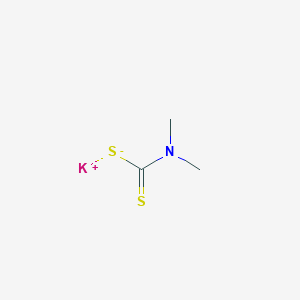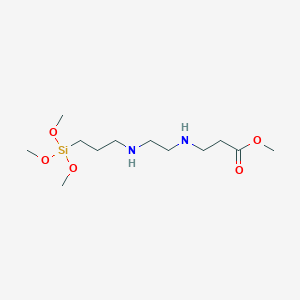
Iridium(III)-bromid-Tetrahydrat
Übersicht
Beschreibung
Iridium(III) bromide tetrahydrate is a chemical compound with the formula IrBr₃·4H₂O. It is a highly water-soluble crystalline iridium source, compatible with bromides and lower (acidic) pH environments. This compound is known for its dark reddish-brown solid appearance and is slightly soluble in water but insoluble in ethanol and ether .
Synthetic Routes and Reaction Conditions:
Reaction of Iridium Dioxide Dihydrate with Hydrobromic Acid: Iridium(III) bromide tetrahydrate can be synthesized by reacting iridium dioxide dihydrate with hydrobromic acid.
Direct Reaction of Iridium and Bromine: Another method involves the direct reaction of iridium and bromine at 8 atm and 570°C.
Industrial Production Methods:
- The industrial production of iridium(III) bromide tetrahydrate typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation and Reduction: Iridium(III) bromide tetrahydrate can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: It reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an iridium-germanium bond.
Common Reagents and Conditions:
Hydrobromic Acid: Used in the synthesis and reactions involving iridium(III) bromide tetrahydrate.
Germanium Dibromide: Reacts with iridium(III) bromide tetrahydrate in hydrobromic acid solution.
Major Products Formed:
Iridium-Germanium Compounds: Formed when iridium(III) bromide tetrahydrate reacts with germanium dibromide.
Wissenschaftliche Forschungsanwendungen
Iridium(III) bromide tetrahydrate has several applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology and Medicine:
Wirkmechanismus
Target of Action
Iridium(III) bromide tetrahydrate, also known as Iridium bromide (IrBr3), tetrahydrate, is a compound that primarily targets inorganic chemical reactions . It is often used as a catalyst in various chemical reactions due to its unique properties .
Mode of Action
The compound interacts with its targets through chemical reactions . For instance, Iridium(III) bromide can be formed by reacting iridium(II) bromide and bromine . Its tetrahydrate can be formed by reacting iridium dioxide dihydrate with hydrobromic acid . It can also be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C .
Biochemical Pathways
For example, it reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an Ir-Ge bond .
Pharmacokinetics
It’s important to note that most metal bromide compounds, including iridium(iii) bromide tetrahydrate, are highly water-soluble , which could potentially influence their bioavailability.
Result of Action
The primary result of the action of Iridium(III) bromide tetrahydrate is the facilitation of chemical reactions. For instance, when heated to 100 °C, it turns dark brown with the release of water and decomposes to iridium and bromine at higher temperatures .
Action Environment
The action of Iridium(III) bromide tetrahydrate is influenced by environmental factors such as temperature and pressure. For example, it can be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C . Additionally, its solubility in water and its stability at different temperatures can affect its efficacy in facilitating chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Iridium(III) Chloride (IrCl₃)
- Iridium(III) Iodide (IrI₃)
- Ruthenium(III) Bromide (RuBr₃)
- Rhodium(III) Bromide (RhBr₃)
- Osmium(III) Bromide (OsBr₃)
- Platinum(III) Bromide (PtBr₃)
Comparison:
- Uniqueness: Iridium(III) bromide tetrahydrate is unique due to its specific solubility properties and its ability to form bonds with elements like germanium. Compared to its chloride and iodide counterparts, the bromide form has distinct reactivity and solubility characteristics .
Eigenschaften
IUPAC Name |
tribromoiridium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Br[Ir](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721553 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-83-0 | |
| Record name | Tribromoiridium--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




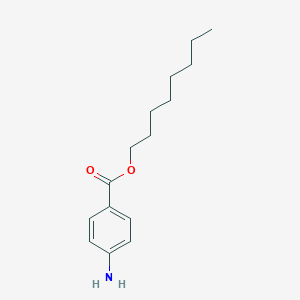


![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)
